molecular formula C26H42N2 B13124182 HalicyclamineB

HalicyclamineB

Cat. No.: B13124182
M. Wt: 382.6 g/mol
InChI Key: UOAQLFVPXKOHCQ-BQQLDEIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halicyclamine B is a marine natural product isolated from the sponge Haliclona sp. It belongs to the class of alkaloids and has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its complex molecular architecture, which includes multiple nitrogen atoms and a distinctive cyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Halicyclamine B is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multi-step processes. A common approach includes the construction of the core cyclic structure followed by the introduction of nitrogen atoms through amination reactions. Key steps often involve:

    Cyclization Reactions: Formation of the core cyclic structure using cyclization reactions.

    Amination: Introduction of nitrogen atoms using reagents like ammonia or amines under controlled conditions.

    Functional Group Transformations: Modifications of functional groups to achieve the desired structure.

Industrial Production Methods: Industrial production of Halicyclamine B is not yet established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, which involves meticulous control of reaction conditions and purification steps to obtain the compound in sufficient purity and yield.

Chemical Reactions Analysis

Types of Reactions: Halicyclamine B undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can modify the nitrogen-containing groups, typically using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can introduce new functional groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products: The major products formed from these reactions include various derivatives of Halicyclamine B with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of Halicyclamine B involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.

    Pathways Involved: Modulation of signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Halicyclamine B can be compared with other marine alkaloids, such as:

    Halicyclamine A: Similar structure but with different biological activities.

    Manzamine A: Another marine alkaloid with potent anticancer properties.

    Sceptrin: Known for its antimicrobial activity.

Uniqueness: Halicyclamine B stands out due to its unique cyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct biological activities and synthetic challenges.

Conclusion

Halicyclamine B is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers. Continued research on this compound could lead to new insights and applications, particularly in the development of novel therapeutic agents.

Properties

Molecular Formula

C26H42N2

Molecular Weight

382.6 g/mol

IUPAC Name

(6Z,11S,19Z)-1,14-diazatetracyclo[21.3.1.110,14.011,25]octacosa-6,19,24-triene

InChI

InChI=1S/C26H42N2/c1-3-7-11-16-27-18-15-26-24(21-27)14-10-6-2-4-8-12-17-28-20-23(13-9-5-1)19-25(26)22-28/h1-2,5-6,19,23-24,26H,3-4,7-18,20-22H2/b5-1-,6-2-/t23?,24?,26-/m0/s1

InChI Key

UOAQLFVPXKOHCQ-BQQLDEIOSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(C2)CC/C=C\CCCCN4CC(CC/C=C\C1)C=C3C4

Canonical SMILES

C1CCN2CCC3C(C2)CCC=CCCCCN4CC(CCC=CC1)C=C3C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.